molecular formula C9H16ClN B1590152 Octahydro-2,5-methanopentalen-3a-amine hydrochloride CAS No. 86128-83-8

Octahydro-2,5-methanopentalen-3a-amine hydrochloride

Cat. No. B1590152
CAS RN: 86128-83-8
M. Wt: 173.68 g/mol
InChI Key: YPEGOYFGBDTDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Octahydro-2,5-methanopentalen-3a-amine hydrochloride involves several stages. For instance, one method involves the reaction of tricyclo [3.3.1.0 3,7 ]nonyl-3-amine hydrochloride with trichloromethyl chloroformate in dichloromethane for 3 hours, followed by a reaction with 1- (pyrimidin-2-yl)-4- (3-aminopropyl)piperazine in dichloromethane at 20℃ .


Molecular Structure Analysis

The molecular formula of Octahydro-2,5-methanopentalen-3a-amine hydrochloride is C9H16ClN. The molecular weight is 173.68 g/mol.


Chemical Reactions Analysis

Several chemical reactions involving Octahydro-2,5-methanopentalen-3a-amine hydrochloride have been documented. For example, it can react with sodium cyanoborohydride and acetic acid in methanol at 20℃ for 18 hours, followed by a reaction with sodium hydroxide in water .

Scientific Research Applications

Synthesis and Characterization

A study described the synthesis and potential utility of an octahydrochloride salt through controlled hydrolytic condensation, aiming to prepare amide and imide compounds that could serve as models for polyimides. These efforts were motivated by the desire to create novel materials with high strength and flame resistance. The product, characterized by analytical and spectroscopic tools, exhibited behavior as a liquid-crystalline material without aromatic or mesogenic groups on the cube, indicating its unusual properties and potential application in material science (Gravel et al., 1999).

Reactivity and Applications

The reactivity of five-coordinate complex OsHCl(CO)(PiPr3)2 with KOH in methanol was investigated, leading to the formation of a hydroxo derivative with potential implications for understanding complex geometries and reactions in organometallic chemistry (Edwards et al., 1997).

Material Development

Another study focused on the synthesis and characterization of octahedral six-coordinate oxorhenium(V) mixed ligand complexes, demonstrating the ability of the [ReO(L)]2+ moiety to accommodate various tridentate ligands. This research contributes to the development of materials with specific chemical properties and potential applications in catalysis and material science (Nock et al., 2000).

Safety And Hazards

Octahydro-2,5-methanopentalen-3a-amine hydrochloride is classified as a skin irritant (Category 2), with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tricyclo[3.3.1.03,7]nonan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c10-9-4-6-1-7(5-9)3-8(9)2-6;/h6-8H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEGOYFGBDTDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC3(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509991
Record name Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-2,5-methanopentalen-3a-amine hydrochloride

CAS RN

86128-83-8
Record name Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Noradamantanamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydro-2,5-methanopentalen-3a-amine hydrochloride
Reactant of Route 2
Octahydro-2,5-methanopentalen-3a-amine hydrochloride
Reactant of Route 3
Octahydro-2,5-methanopentalen-3a-amine hydrochloride
Reactant of Route 4
Octahydro-2,5-methanopentalen-3a-amine hydrochloride
Reactant of Route 5
Octahydro-2,5-methanopentalen-3a-amine hydrochloride
Reactant of Route 6
Octahydro-2,5-methanopentalen-3a-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.